molecular formula C17H30B2O4 B2524119 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane CAS No. 2195389-90-1

4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane

Cat. No. B2524119
CAS RN: 2195389-90-1
M. Wt: 320.04
InChI Key: BIKNZVZSKFNDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C17H30B2O4 and its molecular weight is 320.04. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Intermediate

This compound can be used as an intermediate in organic synthesis . It can participate in various reactions to form new compounds, serving as a crucial component in the synthesis of complex organic molecules .

Borylation Reagent

It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This process is important in the synthesis of boronic esters, which are useful in various chemical reactions including Suzuki-Miyaura cross-coupling reactions .

Hydroboration Catalyst

This compound can act as a catalyst in the hydroboration of alkyl or aryl alkynes and alkenes . Hydroboration is a fundamental reaction in organic chemistry, leading to the formation of organoboranes, which are versatile intermediates in organic synthesis .

Coupling Reagent

It can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . Aryl boronates are valuable compounds in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Asymmetric Synthesis

This compound can be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . Asymmetric synthesis is a key process in the production of enantiomerically pure compounds, which are important in fields like pharmaceuticals .

Preparation of Boronic Esters

A common method to prepare this compound is by reacting tetramethyl diborane with bromobenzene . The resulting boronic ester is a useful reagent in various organic reactions .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30B2O4/c1-12(2)13(3,4)21-18(20-12)16-9-17(10-16,11-16)19-22-14(5,6)15(7,8)23-19/h9-11H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKNZVZSKFNDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)B4OC(C(O4)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane

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